REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H-].[Na+].[CH2:12]1[O:14][CH2:13]1>CN(C=O)C>[OH:14][CH2:13][CH2:12][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2|
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dispersed in mineral oil
|
Type
|
TEMPERATURE
|
Details
|
After 1 hour the mixture was cooled in an ice bath
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was treated with 50 ml of water and neutralized with 2M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into dichloromethane
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed with ethyl acetate/petroleum ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |